11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one
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Overview
Description
11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a thiazine ring fused to a benzimidazole moiety, with a fluorophenyl group attached to the thiazine ring.
Mechanism of Action
Target of Action
The compound, also known as “Oprea1_651882” or “2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one”, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad-spectrum biological activities . For example, it may interfere with the replication of viruses in the case of antiviral activity, or it may inhibit enzymes involved in inflammation for anti-inflammatory activity. The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Its solubility in chloroform and dmso suggests that it may be well-absorbed and distributed in the body. Its impact on bioavailability would depend on these properties, as well as factors such as its stability and the presence of any metabolic enzymes that could degrade it.
Result of Action
The result of the compound’s action would be the observed biological activities, such as antiviral or anti-inflammatory effects . These effects would be the result of the compound’s interaction with its targets and the subsequent changes in the affected biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one typically involves the reaction of 2-mercaptobenzimidazole with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the desired thiazino[3,2-a]benzoimidazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazino[3,2-a]benzoimidazole derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)benzoxazole
- 2-(4-Fluorophenyl)benzimidazole
- Thiazino[3,2-a]benzimidazole derivatives
Uniqueness
11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one is a complex organic compound belonging to the class of diazatricyclo compounds. Its unique structure includes a sulfur atom and multiple double bonds, which may confer significant biological activities. This article reviews the biological activity of this compound based on available research findings.
Molecular Structure
The compound's molecular formula is C14H11FN4S with a molecular weight of approximately 254.26 g/mol. The distinct features of its structure include:
- Tricyclic framework : Incorporating nitrogen and sulfur atoms.
- Tetraene nature : Characterized by four conjugated double bonds.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including:
- Antimicrobial properties : Many diazatricyclo compounds have shown effectiveness against various bacterial strains.
- Anticancer potential : Some studies suggest that these compounds can inhibit the proliferation of cancer cells through modulation of signaling pathways.
- Enzyme inhibition : The presence of specific functional groups may enable interactions with enzymes relevant in metabolic pathways.
Case Studies and Research Findings
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Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of related diazatricyclo compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the phenyl ring significantly influenced antibacterial potency.
-
Anticancer Studies :
- In vitro tests demonstrated that similar compounds could induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism appears to involve interference with cell cycle regulation.
-
Enzyme Interaction :
- Preliminary assays indicated that the compound might inhibit certain enzymes associated with metabolic syndromes, suggesting potential applications in drug development for diabetes and obesity management.
Data Table: Biological Activity Summary
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with specific receptors or enzymes involved in disease pathways.
- Signal Pathway Modulation : It may alter signaling cascades critical for cell survival and proliferation.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-11-7-5-10(6-8-11)14-9-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPSETWJSNMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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